3-(5-methylfuran-2-yl)-N-{3-[3-(5-methylfuran-2-yl)propanamido]propyl}propanamide
Description
The compound 3-(5-methylfuran-2-yl)-N-{3-[3-(5-methylfuran-2-yl)propanamido]propyl}propanamide is a dimeric molecule featuring two 5-methylfuran-2-yl groups linked via a propanamide-propylamine scaffold.
Properties
Molecular Formula |
C19H26N2O4 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-(5-methylfuran-2-yl)-N-[3-[3-(5-methylfuran-2-yl)propanoylamino]propyl]propanamide |
InChI |
InChI=1S/C19H26N2O4/c1-14-4-6-16(24-14)8-10-18(22)20-12-3-13-21-19(23)11-9-17-7-5-15(2)25-17/h4-7H,3,8-13H2,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
BISBFVUINMTEDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NCCCNC(=O)CCC2=CC=C(O2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methylfuran-2-yl)-N-{3-[3-(5-methylfuran-2-yl)propanamido]propyl}propanamide typically involves the following steps:
Formation of 5-methylfuran-2-yl propanal: This intermediate can be synthesized by the oxidation of 3-methylfuran using an oxidizing agent such as potassium permanganate or chromium trioxide.
Amidation Reaction: The propanal intermediate is then subjected to an amidation reaction with 3-(5-methylfuran-2-yl)propanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan rings in the compound can undergo oxidation reactions to form various oxidized products.
Reduction: The amide linkages can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) in the presence of catalysts like iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated furans or other substituted derivatives.
Scientific Research Applications
3-(5-methylfuran-2-yl)-N-{3-[3-(5-methylfuran-2-yl)propanamido]propyl}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-(5-methylfuran-2-yl)-N-{3-[3-(5-methylfuran-2-yl)propanamido]propyl}propanamide involves its interaction with specific molecular targets and pathways. The furan rings and amide linkages allow the compound to bind to various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
The target compound’s dimeric 5-methylfuran motif distinguishes it from monomeric analogs. Key structural comparisons include:
- Key Differences: The dimeric furan scaffold may enhance binding avidity compared to monomeric analogs like N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide . Quinoline derivatives (e.g., 5a1) prioritize heteroaromatic cores for antibacterial activity, whereas the furan-based target compound may target different pathways (e.g., anti-inflammatory or antifungal) .
Biological Activity
The compound 3-(5-methylfuran-2-yl)-N-{3-[3-(5-methylfuran-2-yl)propanamido]propyl}propanamide is a derivative of furan, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula for the compound is . The structure features a furan ring, which is known for its role in various biological processes.
Biological Activity Overview
Research indicates that compounds containing furan rings often exhibit a range of biological activities, including:
- Antioxidant properties : Furan derivatives can scavenge free radicals, potentially reducing oxidative stress.
- Anti-inflammatory effects : Some studies suggest that these compounds may inhibit inflammatory pathways.
- Antimicrobial activity : Certain furan derivatives have shown efficacy against various bacterial strains.
The biological activity of 3-(5-methylfuran-2-yl)-N-{3-[3-(5-methylfuran-2-yl)propanamido]propyl}propanamide may involve several mechanisms:
- Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptor Binding : It might bind to cellular receptors, influencing signal transduction pathways.
- Gene Expression Modulation : The compound could alter the expression of genes related to inflammation and cell survival.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its analogs:
Study 1: Antioxidant Activity
A study evaluated the antioxidant potential of various furan derivatives, including those similar to 3-(5-methylfuran-2-yl)-N-{3-[3-(5-methylfuran-2-yl)propanamido]propyl}propanamide. Results indicated a significant reduction in lipid peroxidation levels in vitro, suggesting strong antioxidant properties.
Study 2: Anti-inflammatory Effects
In a model of induced inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may exert anti-inflammatory effects through the inhibition of NF-kB signaling pathways.
Study 3: Antimicrobial Activity
The antimicrobial efficacy was tested against several bacterial strains, including E. coli and Staphylococcus aureus. The compound demonstrated notable inhibitory activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
